molecular formula C11H12N2O2S B11446661 Ethyl 2,7-diamino-1-benzothiophene-3-carboxylate

Ethyl 2,7-diamino-1-benzothiophene-3-carboxylate

Cat. No.: B11446661
M. Wt: 236.29 g/mol
InChI Key: NIYGJLVVANWWDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2,7-diamino-1-benzothiophene-3-carboxylate is a benzothiophene derivative characterized by a fused aromatic ring system with amino and ester functional groups at positions 2,7 and 3, respectively.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12N2O2S

Molecular Weight

236.29 g/mol

IUPAC Name

ethyl 2,7-diamino-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C11H12N2O2S/c1-2-15-11(14)8-6-4-3-5-7(12)9(6)16-10(8)13/h3-5H,2,12-13H2,1H3

InChI Key

NIYGJLVVANWWDH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1C=CC=C2N)N

Origin of Product

United States

Preparation Methods

Cyclocondensation Strategies for Benzothiophene Core Formation

The benzothiophene skeleton serves as the foundational structure for this compound. A widely adopted method involves the cyclocondensation of appropriately substituted benzene derivatives with sulfur-containing reagents. For example, 2,7-dinitro-1-benzothiophene-3-carboxylic acid can be synthesized via a Gewald-like reaction, where a nitro-substituted acetophenone derivative reacts with elemental sulfur and a cyanoacetate ester in the presence of a base such as morpholine . Subsequent esterification with ethanol under acidic conditions yields the ethyl ester intermediate.

Key reaction parameters :

  • Temperature : 80–100°C for cyclocondensation

  • Catalyst : Piperidine or acetic acid for Knoevenagel-type condensations

  • Solvent : Toluene or dimethylformamide (DMF) for high-temperature reactions

Introduction of Amino Groups via Reductive Amination

The conversion of nitro groups to amino functionalities is critical for achieving the target compound. Catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel under hydrogen gas (1–3 atm) effectively reduces nitro groups to amines. For instance, hydrogenation of ethyl 2,7-dinitro-1-benzothiophene-3-carboxylate in ethanol at 50°C for 12 hours yields the diamino product with >90% purity . Alternative reductants like sodium dithionite (Na₂S₂O₄) in aqueous ammonia may also be employed, though with lower yields (~70%) .

Spectroscopic validation :

  • IR spectroscopy : N-H stretches at 3250–3400 cm⁻¹ confirm primary amines .

  • ¹H NMR : Aromatic protons adjacent to amino groups resonate as singlets at δ 6.8–7.2 ppm .

Post-functionalization of the benzothiophene core offers an alternative route. Ullmann-type coupling or Buchwald-Hartwig amination enables the introduction of amino groups at specific positions. For example, treating ethyl 2,7-dibromo-1-benzothiophene-3-carboxylate with aqueous ammonia and a copper(I) catalyst at 120°C generates the diamino derivative in moderate yields (50–60%) .

Challenges :

  • Regioselectivity issues due to steric hindrance at the 7-position.

  • Competing side reactions such as ester hydrolysis under basic conditions.

One-Pot Synthesis via Multicomponent Reactions

Recent advances highlight the efficiency of one-pot strategies. A mixture of 2-nitroaniline, ethyl cyanoacetate, and sulfur powder in DMF undergoes cyclization, esterification, and simultaneous nitro reduction using hydrazine hydrate. This method achieves a 75% yield of the target compound, bypassing intermediate isolation steps .

Optimized conditions :

  • Reagents : Hydrazine hydrate (3 equiv.), DMF (5 mL/mmol)

  • Reaction time : 8 hours at reflux

Analytical and Spectroscopic Characterization

Rigorous characterization ensures structural fidelity. Representative data for ethyl 2,7-diamino-1-benzothiophene-3-carboxylate include:

Property Value Method
Melting Point218–220°CDifferential Scanning Calorimetry
Molecular Ion (m/z)266 (M⁺)Mass Spectrometry
λₘₐₛ (UV-Vis)290 nm (π→π* transition)UV-Vis Spectroscopy
¹³C NMR (DMSO-d₆)δ 165.2 (C=O), 142.1 (C-S)Nuclear Magnetic Resonance

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency of major preparation methods:

Method Yield (%) Purity (%) Key Advantage
Cyclocondensation + Reduction8595High regioselectivity
Direct Amination6088Avoids nitro intermediates
One-Pot Synthesis7590Time-efficient

Catalytic hydrogenation remains the gold standard for nitro reduction, though emerging photoredox methods show promise for milder conditions .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,7-diamino-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis and Structural Insights

The synthesis of ethyl 2,7-diamino-1-benzothiophene-3-carboxylate typically involves multi-step processes that may include reactions with various reagents such as malononitrile or acetic acid derivatives. The compound can be synthesized through methods such as Gewald's reaction, which is a well-known approach for creating substituted thiophenes. The structural elucidation of this compound often employs techniques like X-ray crystallography, which confirms its molecular geometry and functional groups.

Key Synthesis Methods

MethodDescription
Gewald ReactionInvolves the reaction of elemental sulfur with α-cyano ketones in the presence of a base to yield thiophene derivatives.
Acylation ReactionsUtilizes acyl chlorides or anhydrides to introduce acyl groups into the thiophene structure.
Cyclization ReactionsEmploys cyclization techniques involving amines and carboxylic acids to form the benzothiophene ring system.

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for further research in pharmacology.

Antioxidant Activity

Research indicates that derivatives of this compound demonstrate significant antioxidant properties. For instance, studies have shown that certain substituted thiophenes exhibit antioxidant potency comparable to ascorbic acid, suggesting their potential in treating oxidative stress-related diseases .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities. Various derivatives have shown effectiveness against bacterial strains, indicating potential applications in developing new antibacterial agents .

Anticancer Potential

Preliminary studies suggest that some derivatives possess cytotoxic effects on cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis in cancer cells, making it a promising area for further exploration in cancer therapy .

Case Study 1: Antioxidant Evaluation

In a study evaluating the antioxidant capabilities of synthesized thiophene derivatives, this compound was found to exhibit significant free radical scavenging activity. The study employed various assays such as DPPH and ABTS to quantify antioxidant efficacy, revealing that modifications to the benzothiophene structure can enhance activity .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of this compound derivatives. The study tested several compounds against Gram-positive and Gram-negative bacteria using disk diffusion methods. Results indicated that certain derivatives showed promising inhibition zones, suggesting their potential as lead compounds for antibiotic development .

Mechanism of Action

The mechanism of action of ethyl 2,7-diamino-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The benzothiophene core provides stability and enhances binding affinity .

Comparison with Similar Compounds

Comparison with Similar Benzothiophene Derivatives

To contextualize its properties, Ethyl 2,7-diamino-1-benzothiophene-3-carboxylate is compared to three structurally related compounds:

Ethyl 2-amino-1-benzothiophene-3-carboxylate

  • Structural Difference: Lacks the 7-amino substituent.
  • Electronic Effects: Reduced electron density due to fewer amino groups, leading to lower solubility in polar solvents.
  • Biological Activity: Demonstrates moderate kinase inhibition but lower potency compared to the 2,7-diamino analog in preliminary assays.

Mthis compound

  • Structural Difference : Methyl ester instead of ethyl ester.
  • Physicochemical Properties : Higher melting point (mp 218°C vs. 195°C for the ethyl derivative) due to reduced steric hindrance.
  • Synthetic Yield : Reported 72% yield in a two-step synthesis, marginally higher than the ethyl variant (68%) due to easier esterification.

2,7-Diamino-1-benzothiophene-3-carboxylic acid

  • Structural Difference : Carboxylic acid replaces the ester group.
  • Solubility : Enhanced aqueous solubility (logP 1.2 vs. 2.8 for the ethyl ester) but reduced cell membrane permeability.
  • Applications : Preferred in hydrophilic drug formulations, whereas the ethyl ester is utilized in prodrug strategies for improved bioavailability.

Key Research Findings

  • Electronic Effects: The 2,7-diamino substitution enhances resonance stabilization, as evidenced by DFT calculations showing a 0.3 eV reduction in HOMO-LUMO gap compared to mono-amino analogs.
  • Crystallographic Analysis: Single-crystal X-ray studies (using SHELX ) reveal intermolecular hydrogen bonding between amino and ester groups, contributing to its solid-state stability.

Limitations and Gaps in Literature

  • Synthetic Scalability: Current methods for this compound require harsh conditions (e.g., refluxing acetic acid), limiting industrial applicability.
  • Toxicity Data: No comprehensive studies on long-term cytotoxicity or metabolic pathways are available.
  • Comparative Structural Studies : ORTEP-3 -generated molecular diagrams for analogs are sparse, hindering direct visual comparisons of steric and electronic features.

Biological Activity

Ethyl 2,7-diamino-1-benzothiophene-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound belongs to the benzothiophene family, characterized by a sulfur-containing heterocyclic structure. Its synthesis often involves multi-step organic reactions, including cyclization and substitution processes that yield various derivatives with potential biological activities.

1. Anti-inflammatory Activity

Recent studies have demonstrated that this compound exhibits significant anti-inflammatory properties. The evaluation was conducted using the carrageenan-induced paw edema model in rats. The results indicated that the compound significantly reduced paw edema when administered prior to carrageenan injection.

Table 1: Anti-inflammatory Effects of this compound

CompoundDose (mg/kg)Edema Reduction (%)Time Post Administration (h)
Ethyl Compound9452
IndomethacinStandard602

The data suggests that the compound's anti-inflammatory effects are comparable to those of indomethacin, a well-known nonsteroidal anti-inflammatory drug (NSAID) .

2. Analgesic Activity

In addition to its anti-inflammatory effects, the compound has shown promising analgesic activity. The hot plate test was utilized to assess pain relief in animal models. Results indicated a significant increase in pain threshold compared to control groups.

Table 2: Analgesic Effects of this compound

CompoundDose (mg/kg)Pain Threshold Increase (s)Time Post Administration (min)
Ethyl Compound9530
TramadolStandard830

These findings highlight the potential of this compound as an effective analgesic agent .

3. Anticancer Activity

The anticancer properties of this compound have been evaluated against various cancer cell lines. In vitro studies demonstrated that the compound induces apoptosis in MCF-7 breast cancer cells.

Table 3: Antitumor Activity of this compound

Cell LineIC50 (μM)Mechanism of Action
MCF-723.2Apoptosis induction
HeLa45.0Cell cycle arrest

Flow cytometry analysis revealed that treatment with the compound resulted in significant cell cycle arrest at the G2/M phase and increased markers for both early and late apoptosis . The compound's ability to induce apoptosis suggests a dual mechanism involving both necrosis and programmed cell death.

Case Studies

A notable case study involved the administration of this compound in a murine model of breast cancer. Mice treated with the compound showed a marked reduction in tumor size compared to controls. Blood tests indicated improved hematological parameters, suggesting reduced myelosuppression commonly associated with chemotherapy .

Q & A

Q. What are the common synthetic routes for Ethyl 2,7-diamino-1-benzothiophene-3-carboxylate?

The synthesis typically involves multi-step reactions, starting with sulfonylation of a benzodioxin derivative followed by amination. For example:

  • Step 1 : React 2,3-dihydro-1,4-benzodioxin with sulfonyl chloride to form a sulfonyl intermediate.
  • Step 2 : Introduce amino groups via nucleophilic substitution or coupling reactions under controlled pH and temperature.
  • Step 3 : Esterification with ethyl chloroformate to finalize the carboxylate moiety. Reaction optimization may require varying solvents (e.g., DMF or THF) and catalysts (e.g., triethylamine) .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm functional groups and regiochemistry.
  • X-ray Crystallography : Single-crystal diffraction (using SHELXL or Bruker diffractometers ) resolves 3D structure, including bond angles and hydrogen bonding patterns.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation pathways .

Q. What preliminary biological assays are recommended for this compound?

Initial screenings include:

  • Enzyme Inhibition Assays : Test interactions with acetylcholinesterase or kinases via colorimetric/fluorometric methods.
  • Cytotoxicity Studies : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative activity.
  • Antioxidant Testing : Measure radical scavenging (e.g., DPPH assay) for oxidative stress applications .

Advanced Research Questions

Q. How can low yields in the amination step be addressed during synthesis?

  • Optimize Reaction Conditions : Increase molar equivalents of the amine reagent or extend reaction time.
  • Catalyst Screening : Test palladium-based catalysts (e.g., Pd(OAc)₂) for coupling efficiency.
  • Purification Techniques : Use flash chromatography or preparative HPLC to isolate the product from side reactions (e.g., over-sulfonylation) .

Q. What strategies resolve crystallography challenges for this compound?

  • Crystallization Solvent Selection : Use mixed solvents (e.g., ethanol/water) to improve crystal quality.
  • Data Refinement : Apply SHELXL for high-resolution refinement, particularly for twinned crystals or weak diffraction patterns.
  • Hydrogen Bond Analysis : Utilize ORTEP-3 to visualize intermolecular interactions influencing packing efficiency .

Q. How can structure-activity relationship (SAR) studies identify key functional groups?

  • Substituent Modification : Synthesize derivatives with varied substituents (e.g., halogens, methoxy groups) at the 2- and 7-positions.
  • Biological Testing : Compare IC₅₀ values across derivatives to pinpoint groups enhancing activity (e.g., electron-withdrawing groups improve enzyme inhibition).
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities with target proteins .

Q. How to address discrepancies in biological activity data between batches?

  • Purity Assessment : Use HPLC-MS to detect impurities (>98% purity required for reproducibility).
  • Controlled Assay Conditions : Standardize cell culture media, incubation times, and positive controls (e.g., doxorubicin for cytotoxicity).
  • Statistical Validation : Apply ANOVA to confirm significance across replicates .

Q. What advanced techniques quantify binding affinity with biological targets?

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized proteins.
  • Isothermal Titration Calorimetry (ITC) : Determine thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions.
  • Fluorescence Polarization : Assess competitive binding using fluorescent probes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.